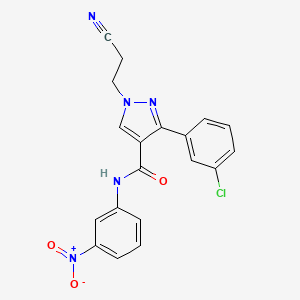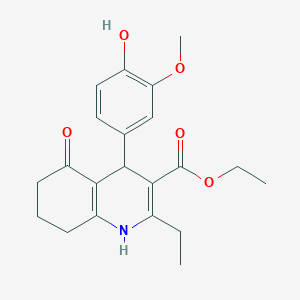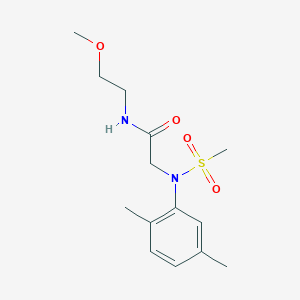![molecular formula C27H26N4S B5216372 N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea, also known as DBPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBPT is a member of the phenazine family of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to induce cell cycle arrest and apoptosis through the activation of p53 and caspase pathways. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In bacterial cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is believed to disrupt the bacterial membrane and inhibit cell wall synthesis. In neurodegenerative disorders, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to reduce oxidative stress and inflammation through the activation of antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In bacterial cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to inhibit bacterial growth and biofilm formation. In neurodegenerative disorders, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to reduce oxidative stress and inflammation and improve neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has several advantages for lab experiments, including its synthetic accessibility, stability, and diverse biological activities. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be easily synthesized in the lab and purified to high purity. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is also stable under various conditions and can be stored for long periods of time. However, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be toxic to cells and animals at high concentrations, and its solubility in aqueous solutions is limited, which can affect its bioavailability and experimental design.
Orientations Futures
There are several future directions for the research on N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea. First, the mechanism of action of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea needs to be further elucidated to fully understand its therapeutic potential. Second, the pharmacokinetics and pharmacodynamics of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea need to be studied to determine its optimal dosage and administration route. Third, the in vivo efficacy and toxicity of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea need to be evaluated in animal models. Fourth, the potential synergistic effects of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea with other drugs or therapies need to be investigated. Finally, the clinical application of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea needs to be explored for its potential as a novel therapeutic agent for cancer, infectious diseases, and neurodegenerative disorders.
Méthodes De Synthèse
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be synthesized through a multi-step process involving the condensation of 2-amino-3,7-dimethylphenazine with isopropyl isothiocyanate. The resulting intermediate is then treated with sodium hydride and diisopropylamine to form N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea. The purity and yield of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be improved through various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has also been studied for its potential antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In addition, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation in vitro and in animal models.
Propriétés
IUPAC Name |
3-phenanthro[9,10-b]quinoxalin-11-yl-1,1-di(propan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4S/c1-16(2)31(17(3)4)27(32)28-18-13-14-23-24(15-18)30-26-22-12-8-6-10-20(22)19-9-5-7-11-21(19)25(26)29-23/h5-17H,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJFNVFXSCFVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenanthro[9,10-b]quinoxalin-11-yl-1,1-di(propan-2-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide](/img/structure/B5216303.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)
![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)

![6-(4-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5216345.png)

![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)
![N'-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5216363.png)

![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)